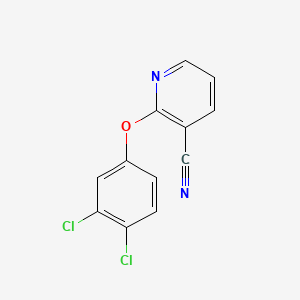

3-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “3-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)-” were not found, related compounds such as N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters have been synthesized through the reaction of 2-bromo-3-pyridinecarbonitriles with the appropriate alpha-amino acid ester hydrochloride .Molecular Structure Analysis

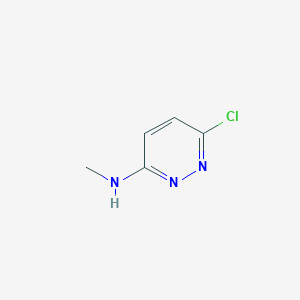

The molecular structure of “3-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)-” can be represented by the SMILES stringN#Cc1cccnc1 . This indicates that the molecule contains a pyridine ring with a carbonitrile group attached.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Research has been conducted on the synthesis of novel 3-pyridinecarbonitriles with amino acid function, which have shown significant fluorescence properties and some antibacterial activity. These compounds are synthesized through reactions involving 2-bromo-3-pyridinecarbonitriles with amino acid ester hydrochloride, highlighting their potential in fluorescence applications and antibacterial agents (Girgis, Kalmouch, & Hosni, 2004).

- Another study reports the synthesis of a new series of pyridine and fused pyridine derivatives, further expanding the chemical versatility and application potential of 3-pyridinecarbonitriles. These derivatives include isoquinoline and pyrido pyrimidine derivatives, indicating their utility in developing new chemical entities with varied biological and chemical properties (Al-Issa, 2012).

Optical and Electronic Applications

- A study on the structural, optical, and junction characteristics of pyrazolo pyridine derivatives of 3-pyridinecarbonitrile shows their applicability in creating heterojunctions for electronic devices. These derivatives have been used to fabricate devices with potential use as photosensors, indicating their significance in the field of optoelectronics (Zedan, El-Taweel, & El-Menyawy, 2020).

- The development of high-efficiency sky blue-to-green fluorescent emitters based on 3-pyridinecarbonitrile derivatives for organic light-emitting devices (OLEDs) demonstrates their critical role in advancing OLED technology. These emitters have shown high external quantum efficiency, showcasing their utility in improving the performance of display and lighting technologies (Masuda, Sasabe, Arai, Onuma, & Kido, 2019).

Material Science Applications

- In material science, 3-pyridinecarbonitrile derivatives have been utilized in the synthesis of covalent organic frameworks (COFs) through irreversible reactions. These COFs exhibit high chemical stability and have been modified post-synthetically to incorporate functionalities for various applications, indicating their potential in material design and functionalization (Zhang, Wei, Mao, Pei, Alshmimri, Reimer, & Yaghi, 2018).

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenoxy)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2O/c13-10-4-3-9(6-11(10)14)17-12-8(7-15)2-1-5-16-12/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVUJRFTULRGGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC(=C(C=C2)Cl)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90244335 |

Source

|

| Record name | 3-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- | |

CAS RN |

99902-93-9 |

Source

|

| Record name | 3-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099902939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid](/img/structure/B1297425.png)

![2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297452.png)